Description
The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazino(4,5-dimethoxy-2-nitrophenyl)methanone is a complex organic molecule that integrates a benzodioxole moiety, a piperazine ring, and a nitrophenyl group. These structural components suggest potential pharmacological properties, as compounds containing piperazine are known for their diverse biological activities.
Source
This compound can be synthesized through various organic chemistry techniques and is often studied in medicinal chemistry contexts due to its potential therapeutic applications. The synthesis and characterization of such compounds are documented in scientific literature and databases like PubChem and BenchChem.
Classification
The compound belongs to the class of piperazine derivatives, which are recognized for their utility in drug development. Piperazines are versatile scaffolds in medicinal chemistry, often used to develop agents targeting various biological pathways.
Methods
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazino(4,5-dimethoxy-2-nitrophenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Technical Details
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Structure
The molecular structure of 4-(1,3-benzodioxol-5-ylmethyl)piperazino(4,5-dimethoxy-2-nitrophenyl)methanone can be represented as follows:
The structure includes:
Data
InChI representation:
InChI=1S/C20H24N3O5/c1-14-16(3-2-4-17(14)23(25)26)20(24)22-9-7-21(8-10-22)12-15-5-6-18-19(11-15)28-13-27-18/h2-6,11H,7-10,12-13H2,1H3
Types of Reactions
The compound can undergo various chemical transformations:
Common Reagents and Conditions
The mechanism of action for 4-(1,3-benzodioxol-5-ylmethyl)piperazino(4,5-dimethoxy-2-nitrophenyl)methanone likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways:
The compound's physical properties include:
Chemical properties include:
4-(1,3-benzodioxol-5-ylmethyl)piperazino(4,5-dimethoxy-2-nitrophenyl)methanone has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5